N-(3,5-dimethylphenyl)-Nalpha-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl]-L-tryptophanamide

Catalog No.
S16159790
CAS No.
M.F
C29H30N4O2
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,5-dimethylphenyl)-Nalpha-[(3S)-1,2,3,4-tetrah...

Product Name

N-(3,5-dimethylphenyl)-Nalpha-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl]-L-tryptophanamide

IUPAC Name

(3S)-N-[(2S)-1-(3,5-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Molecular Formula

C29H30N4O2

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C29H30N4O2/c1-18-11-19(2)13-23(12-18)32-29(35)27(15-22-17-30-25-10-6-5-9-24(22)25)33-28(34)26-14-20-7-3-4-8-21(20)16-31-26/h3-13,17,26-27,30-31H,14-16H2,1-2H3,(H,32,35)(H,33,34)/t26-,27-/m0/s1

InChI Key

OYSKVILZFAAMME-SVBPBHIXSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CC5=CC=CC=C5CN4)C

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CC5=CC=CC=C5CN4)C

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

466.23687621 g/mol

Monoisotopic Mass

466.23687621 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-15

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